An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of Deacetylanguidin
An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of Deacetylanguidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetylanguidin, a type A trichothecene mycotoxin, represents a significant area of study due to its prevalence as a natural contaminant and its potent biological activities. This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of deacetylanguidin. It is designed to serve as a foundational resource for researchers engaged in mycotoxin analysis, toxicology, and the development of novel therapeutics. This document delves into the intricate structural details, supported by spectroscopic data, and summarizes its key physicochemical characteristics. Furthermore, it outlines essential experimental protocols for the isolation, purification, and characterization of this compound, providing a holistic understanding for professionals in the field.
Introduction to Deacetylanguidin
Deacetylanguidin, also known as Monoacetoxyscirpenol (MAS), is a secondary metabolite produced by various species of Fusarium fungi, including F. crookwellense, F. graminearum, and F. culmorum. As a member of the trichothecene family, it shares a common tetracyclic sesquiterpenoid skeleton characterized by a 12,13-epoxy ring, which is crucial for its biological activity. Trichothecenes are notorious for their contamination of agricultural commodities, posing a significant threat to human and animal health. Deacetylanguidin, in particular, exhibits a range of toxic effects, including cytotoxicity, immunomodulation, and protein synthesis inhibition. Understanding its molecular architecture and physicochemical properties is paramount for developing accurate detection methods, assessing its toxicological risks, and exploring its potential as a lead compound in drug discovery.
Molecular Structure and Elucidation
The chemical identity of deacetylanguidin is rooted in its complex, polycyclic structure. A thorough understanding of its stereochemistry and functional groups is essential for interpreting its reactivity and biological function.
Chemical Structure and Nomenclature
-
Chemical Formula: C₁₇H₂₄O₆[1]
-
Molecular Weight: 324.37 g/mol [2]
-
IUPAC Name: (3α,4β)-12,13-Epoxytrichothec-9-ene-3,4,15-triol 15-acetate[1]
-
CAS Registry Number: 2623-22-5[1]
-
Synonyms: 15-Acetoxyscirpenol, Monoacetoxyscirpenol (MAS), 4-Deacetylanguidin[1][2]
The core of deacetylanguidin is the trichothecene skeleton, a rigid and sterically hindered structure. Key functional groups include:
-
A C12-C13 epoxide ring, a hallmark of trichothecenes and a primary determinant of their toxicity.
-
Hydroxyl groups at the C-3 and C-4 positions.
-
An acetate ester at the C-15 position.
-
A double bond between C-9 and C-10.
The specific stereochemistry of the hydroxyl groups and the epoxide ring significantly influences the molecule's interaction with biological targets.
Figure 1. 2D Chemical Structure of Deacetylanguidin.
Spectroscopic Characterization
The structural elucidation of deacetylanguidin relies heavily on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete assignment of the deacetylanguidin structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum of deacetylanguidin exhibits characteristic signals that can be assigned to the various protons in the molecule. Key resonances include those for the methyl groups, the protons adjacent to hydroxyl and ester functionalities, the olefinic proton, and the protons of the epoxy ring. The coupling constants (J values) between adjacent protons provide critical information about their dihedral angles and, consequently, the stereochemistry of the molecule.[3][4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The chemical shifts of the carbons in the trichothecene skeleton are well-documented and can be used for unambiguous identification. Signals for the carbonyl carbon of the acetate group, the olefinic carbons, the carbons of the epoxide ring, and the carbons bearing hydroxyl groups are particularly diagnostic.[4]
A comprehensive analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data is required for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.[1][5]
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of deacetylanguidin, as well as for obtaining structural information through fragmentation analysis.
-
Electron Ionization (EI-MS): Under EI conditions, deacetylanguidin undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The molecular ion peak (M⁺) is typically observed, confirming the molecular weight. Key fragmentation pathways often involve the loss of water, acetic acid, and cleavage of the trichothecene ring system.[6][7] The fragmentation pattern can help to distinguish deacetylanguidin from other related trichothecenes.[8]
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of deacetylanguidin shows characteristic absorption bands corresponding to its functional groups.[9][10][11]
-
O-H Stretching: A broad absorption band in the region of 3200-3550 cm⁻¹ is indicative of the hydroxyl groups.[12]
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of C-H bonds in the alkyl backbone.[11]
-
C=O Stretching: A strong, sharp peak around 1735-1750 cm⁻¹ is characteristic of the carbonyl group in the acetate ester.[12]
-
C=C Stretching: A weaker absorption around 1620-1680 cm⁻¹ corresponds to the C=C double bond in the trichothecene ring.[12]
-
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region are associated with the C-O stretching vibrations of the hydroxyl, ester, and ether linkages.[12]
Deacetylanguidin exhibits weak absorption in the ultraviolet region due to the presence of the isolated C=C double bond. The lack of an extended conjugated system results in a λmax at shorter wavelengths, typically below 220 nm in solvents like ethanol or methanol.[13][14] This property is useful for detection by HPLC with a UV detector, although sensitivity may be limited.
Physicochemical Properties
The physicochemical properties of deacetylanguidin are critical for understanding its environmental fate, bioavailability, and for developing analytical methods.
| Property | Value | Reference(s) |
| Physical State | Crystalline solid | [15] |
| Melting Point | 159-161 °C | [16] |
| Solubility | ||
| Water | Sparingly soluble | [17] |
| Methanol | Soluble | [18] |
| Ethanol | Soluble | [18] |
| DMSO | Soluble | [18] |
| Acetone | Soluble | [18] |
| Chloroform | Soluble | |
| Octanol-Water Partition Coefficient (LogP) | 1.34 (Estimated) | [19][20] |
| pKa | Not ionizable under physiological pH | [21] |
Solubility: Deacetylanguidin's solubility is a key factor in its extraction from natural matrices and its behavior in biological systems. Its relatively nonpolar core structure with polar hydroxyl and ester groups gives it moderate polarity. It is sparingly soluble in water but readily soluble in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[17][18] This differential solubility is exploited in extraction and chromatographic purification protocols.
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. An estimated LogP of 1.34 suggests that deacetylanguidin is moderately lipophilic. This property influences its ability to cross biological membranes and its potential for bioaccumulation.[19][20][22]
Stability: The stability of deacetylanguidin is influenced by temperature, pH, and light.[23] The epoxide ring is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to a loss of toxicity. It is relatively stable under neutral conditions and at ambient temperature. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, preferably as a solid or dissolved in an anhydrous organic solvent.[24]
Experimental Protocols
The following sections provide generalized protocols for the isolation, purification, and analysis of deacetylanguidin. These should be adapted and optimized based on the specific laboratory setup and research objectives.
Isolation and Purification from Fusarium Cultures
Deacetylanguidin is typically produced by Fusarium species grown on solid or in liquid culture.
Workflow for Isolation and Purification
Figure 2. General workflow for the isolation and purification of deacetylanguidin.
Step-by-Step Methodology:
-
Fungal Culture: Inoculate a suitable Fusarium strain onto a solid substrate (e.g., rice, corn) or into a liquid medium. Incubate for 2-4 weeks under controlled conditions of temperature and humidity to promote mycotoxin production.[2]
-
Extraction: Homogenize the fungal culture and extract with a suitable organic solvent such as a mixture of acetonitrile/water or methanol/water. The choice of solvent is critical for efficient extraction.
-
Crude Extract Preparation: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing deacetylanguidin.
-
Final Purification: Pool the deacetylanguidin-rich fractions and subject them to preparative high-performance liquid chromatography (HPLC) for final purification to >98% purity.[2][5][22]
Physicochemical Property Determination
The melting point can be determined using a standard melting point apparatus.[16]
-
Pack a small amount of the purified, dry crystalline deacetylanguidin into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) and record the temperature range from the onset of melting to complete liquefaction.[16]
The solubility in various solvents can be determined by the shake-flask method.[25]
-
Add an excess amount of deacetylanguidin to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of deacetylanguidin using a validated analytical method such as HPLC-UV/DAD.[2][5][22]
The octanol-water partition coefficient can be determined using the shake-flask method followed by HPLC analysis.[19][20]
-
Prepare water-saturated octanol and octanol-saturated water.
-
Dissolve a known amount of deacetylanguidin in the octanol-saturated water.
-
Add an equal volume of water-saturated octanol.
-
Shake the mixture vigorously for a set period and then allow the two phases to separate completely.
-
Determine the concentration of deacetylanguidin in both the aqueous and octanol phases by HPLC-UV/DAD.
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[22]
Spectroscopic Analysis
Workflow for Spectroscopic Analysis
Figure 3. Workflow for the spectroscopic analysis of deacetylanguidin.
-
NMR Spectroscopy: Dissolve a pure sample of deacetylanguidin (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.[3][4]
-
Mass Spectrometry: Introduce the sample into the mass spectrometer, for example, via a gas chromatograph for EI-MS. Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.[6][7]
-
IR Spectroscopy: Prepare a KBr pellet containing a small amount of deacetylanguidin or cast a thin film from a solution. Record the IR spectrum and identify the absorption bands for the key functional groups.[9][10]
-
UV-Vis Spectroscopy: Dissolve the sample in a UV-transparent solvent like ethanol or methanol and record the absorption spectrum over the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[13][14]
Conclusion
This technical guide has provided a detailed examination of the molecular structure and physicochemical properties of deacetylanguidin. The elucidation of its complex structure through a combination of spectroscopic techniques, including NMR, MS, and IR, has been discussed, providing a framework for its unambiguous identification. The summary of its key physicochemical properties, such as solubility, lipophilicity, and stability, offers valuable data for researchers in various fields. The outlined experimental protocols for isolation, purification, and analysis serve as a practical guide for laboratory work. A thorough understanding of these fundamental aspects of deacetylanguidin is crucial for advancing research in mycotoxicology, food safety, and the potential development of new pharmaceuticals.
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